molecular formula C23H19ClN2O6 B025265 Indomethacin-nhs CAS No. 104425-42-5

Indomethacin-nhs

Cat. No. B025265
M. Wt: 454.9 g/mol
InChI Key: UBRFPULIXPNAAL-UHFFFAOYSA-N
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Description

Indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate acute pain and relieve symptoms of arthritis (osteoarthritis and rheumatoid arthritis) or gout, such as inflammation, swelling, stiffness, and joint pain . It is also used to relieve symptoms of headaches, painful periods, sprains and strains, colds and flu, and conditions such as arthritis that can cause long-term pain .


Synthesis Analysis

Indomethacin has been studied extensively in the context of its synthesis. It is one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders . A possible interaction was found between indomethacin with polyvinylpyrrolidone K30, magnesium stearate, and stearic acid .


Molecular Structure Analysis

Indomethacin is an NSAID that belongs to a group of acetic acid derivatives . It possesses anti-inflammatory activity and chemopreventive properties and also inhibits the enzyme cyclooxygenase (COX) . The polymorphism of indomethacin lies in various meta-stable conformations of the molecule that are results of different orientations between the two aromatic indole and phenyl rings .


Chemical Reactions Analysis

Indomethacin is known to inhibit the biosynthesis of prostaglandins by preventing binding of the substrate, arachidonic acid, to the active site of the enzyme cyclooxygenase (COX) . It has been shown to be potent inhibitors of prostaglandin synthesis through inhibition of one of the obligatory enzyme, in the inflammatory cascade viz. cyclooxygenase, which exists in two isoforms referred as COX-1 and COX-2 .


Physical And Chemical Properties Analysis

Thermal analysis is a routine method for analysis of drugs and substances of pharmaceutical interest. Thermogravimetry/derivative thermogravimetry (TG/DTG) and differential scanning calorimetry (DSC) are thermoanalytical methods which offer important information about the physical and chemical properties of drugs .

Scientific Research Applications

  • PPAR Activation : Indomethacin activates peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which are crucial in adipogenesis and peroxisome activity. This molecular basis underlies its biological effects in these areas (Lehmann et al., 1997)(Lehmann et al., 1997).

  • Migraine Treatment : Initially used for treating migraines, indomethacin has shown to have unique pharmacokinetic and bio-mechanistic differences compared to other NSAIDs, which have been a subject of study (Lucas, 2016)(Lucas, 2016).

  • Neonatal Mortality and Morbidity : Prophylactic intravenous indomethacin may reduce neonatal mortality and morbidity in infants weighing less than 1750 grams at birth, without evident long-term adverse effects (Fowlie Pw, 2000)(Fowlie Pw, 2000).

  • Premature Labor : It effectively stops premature labor in a significant number of women, with a good infant salvage rate and minimal neonatal deaths and stillbirths (Zuckerman et al., 1974)(Zuckerman et al., 1974).

  • Colonic Tumor Inhibition : Indomethacin treatment effectively inhibits colonic tumor development in rats, indicating potential preventive measures against colonic cancer in high-risk patients (Narisawa et al., 1981)(Narisawa et al., 1981).

  • Anti-HIV Potential : It shows potential as a new class of anti-HIV drug, offering specific and non-toxic antiviral effects (Bourinbaiar & Lee-Huang, 1995)(Bourinbaiar & Lee-Huang, 1995).

  • Anti-inflammatory and Antipyretic : Indomethacin is potent in treating various inflammatory conditions and fevers due to its anti-inflammatory and antipyretic properties (Winter et al., 1963)(Winter et al., 1963).

  • Fetal Ductus Arteriosus : Its use in treating premature labor may cause transient constriction of the fetal ductus arteriosus in some fetuses, an effect that resolves quickly after discontinuing the drug (Moise et al., 1988)(Moise et al., 1988).

  • Antiviral Activity : Its antiviral activity is primarily due to its ability to activate protein kinase R (PKR) and block viral protein translation and replication, protecting host cells from virus-induced damage (Amici et al., 2015)(Amici et al., 2015).

  • Rheumatic Diseases Treatment : Indomethacin has shown promising effects in treating rheumatoid arthritis and similar conditions due to its anti-inflammatory and antipyretic effects (Wanka et al., 1964)(Wanka et al., 1964).

Safety And Hazards

Indomethacin is not suitable for everyone and can sometimes cause side effects. These tend to be more common if you’re taking high doses for a long time, or you’re elderly or in poor general health . Possible side effects of indomethacin include indigestion, stomach ulcers, headaches, drowsiness, dizziness, and allergic reactions .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6/c1-13-17(12-22(29)32-26-20(27)9-10-21(26)28)18-11-16(31-2)7-8-19(18)25(13)23(30)14-3-5-15(24)6-4-14/h3-8,11H,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRFPULIXPNAAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146484
Record name Indomethacin-nhs
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indomethacin-nhs

CAS RN

104425-42-5
Record name Indomethacin-nhs
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104425425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indomethacin-nhs
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Wells, LJ Marnett - Biochemistry, 1993 - ACS Publications
… inactivation by indomethacin-NHS. Visible spectroscopy established that indomethacin-NHS-inactivated apoenzyme had a reduced capacity to bind heme. Indomethacin-NHS also …
Number of citations: 13 pubs.acs.org
A Khoury, JA Sakoff, J Gilbert, KF Scott, S Karan… - Pharmaceutics, 2022 - mdpi.com
… The indomethacin–NHS ester was either used immediately in the next synthetic step or stored at −20 C. Yield (291.1 mg, 76%). H NMR (400 MHz, DMSO-d 6 ) δ (ppm): 7.67 (m, 4H), …
Number of citations: 12 www.mdpi.com
TA Kennedy, CJ Smith, LJ Marnett - Journal of Biological Chemistry, 1994 - ASBMB
… Indomethacin-NHS inhibits cyclooxygenase and peroxidase … The covalent adduct formed with indomethacin-NHS is … When apoPGHS was pretreated with indomethacin-NHS, there was …
Number of citations: 52 www.jbc.org
IS Wells - 1992 - search.proquest.com
… Heme titration of indomethacin- or indomethacin-NHS-treated apoenzyme was performed in 1 mL disposable cuvettes in a Shimadzu UV 160U spectrophotometer. Aliquots of a 100 pM …
Number of citations: 2 search.proquest.com
PA Bertin, KJ Watson, SBT Nguyen - Macromolecules, 2004 - ACS Publications
… α-Bromo-α‘-(exo-5-norbornene-2-ol)-p-xlyene 20 and [1-(4-chloro-benzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester (indomethacin−NHS) 21 were …
Number of citations: 81 pubs.acs.org
J Jai, SA Yosiano, TE Trisna, AM Rosaceae… - Indonesian Journal of …, 2022 - journal.i3l.ac.id
Non-steroidal Anti-inflammatory Drugs (NSAIDs) are common over-the-counter drugs that are used for numerous inflammation-associated ailments. Despite their widespread …
Number of citations: 1 journal.i3l.ac.id
PA Bertin - 2005 - search.proquest.com
Novel, general strategies for the rational construction of well-defined polymer-based nanostructures capable of incorporating a diverse array of bioactive agents have been developed. …
Number of citations: 2 search.proquest.com

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